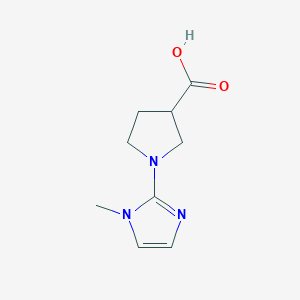
1-(1-methyl-1H-imidazol-2-yl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-methyl-1H-imidazol-2-yl)pyrrolidine-3-carboxylic acid is a compound that features a unique structure combining an imidazole ring with a pyrrolidine carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methyl-1H-imidazol-2-yl)pyrrolidine-3-carboxylic acid typically involves the reaction of 1-methyl-1H-imidazole with pyrrolidine-3-carboxylic acid under specific conditions. One common method involves the use of a Grignard reaction, where 2-formyl-1-methyl-1H-imidazole reacts with a suitable Grignard reagent to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(1-methyl-1H-imidazol-2-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The imidazole ring can undergo electrophilic substitution reactions due to the presence of electron-rich nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nitrating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(1-methyl-1H-imidazol-2-yl)pyrrolidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-imidazol-2-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to various receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
1-methyl-1H-imidazole: Shares the imidazole ring but lacks the pyrrolidine carboxylic acid moiety.
Pyrrolidine-3-carboxylic acid: Contains the pyrrolidine carboxylic acid moiety but lacks the imidazole ring.
Uniqueness: 1-(1-methyl-1H-imidazol-2-yl)pyrrolidine-3-carboxylic acid is unique due to its combined structure, which imparts distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with the individual components alone .
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
1-(1-methylimidazol-2-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C9H13N3O2/c1-11-5-3-10-9(11)12-4-2-7(6-12)8(13)14/h3,5,7H,2,4,6H2,1H3,(H,13,14) |
InChI Key |
RFYXIKNCQWHSQD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1N2CCC(C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



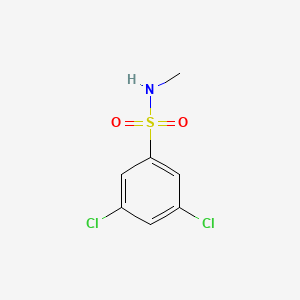
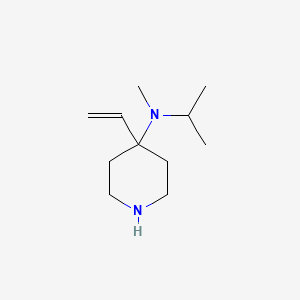
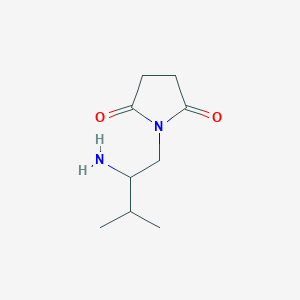
amine](/img/structure/B13261616.png)
![4-Methyl-2-[(piperidin-4-ylmethyl)sulfanyl]pyrimidine](/img/structure/B13261625.png)
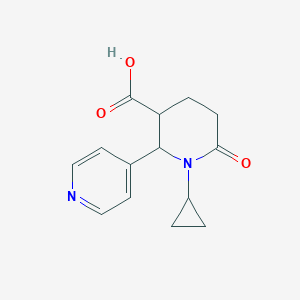

![[2-(Cyclopentylamino)ethyl]bis(propan-2-yl)amine](/img/structure/B13261641.png)

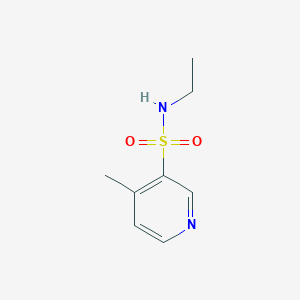

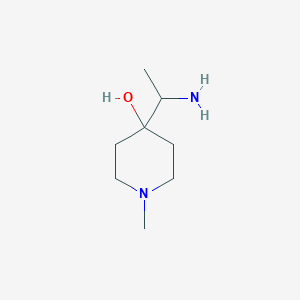
![N-[2-(Thiophen-2-yl)ethyl]cyclobutanamine](/img/structure/B13261690.png)
